![molecular formula C27H31N3O2 B2458118 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide CAS No. 946365-79-3](/img/structure/B2458118.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C27H31N3O2 and its molecular weight is 429.564. The purity is usually 95%.
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Scientific Research Applications
Sigma-2 Receptor Probe Development
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide and its analogs have been explored for their affinity towards sigma-2 receptors, a class of receptors implicated in cancer and neurological diseases. For instance, studies have identified compounds with high affinity for sigma-2 receptors, offering potential as probes for studying receptor distribution and function in vitro. One such study involves the development of novel sigma-2 receptor probes, demonstrating the utility of these compounds in receptor binding assays and suggesting their value in the biochemical characterization of sigma-2 receptors (Xu et al., 2005).
Catalytic Synthetic Applications
The compound's structural motifs are leveraged in catalytic processes to synthesize valuable chemical entities. Research has demonstrated its utility in Rh(III)-catalyzed olefination, highlighting its role in facilitating selective C-H bond activation and functionalization. This approach underscores the compound's relevance in synthetic organic chemistry, offering a pathway to construct tetrahydroisoquinolinone derivatives with potential therapeutic applications (Rakshit et al., 2011).
Anticonvulsant Activity Investigation
Compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide have been investigated for their potential anticonvulsant activities. Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, researchers have identified derivatives with promising anticonvulsant properties, indicating the broader pharmaceutical significance of this chemical scaffold (Chan et al., 1998).
Antitumor Activity Exploration
Research into the antitumor properties of related compounds, focusing on their interaction with cellular targets, provides insights into the therapeutic potential of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide analogs. Studies assessing cellular proliferation in tumors through PET imaging using sigma-2 receptor-targeted probes contribute to our understanding of tumor biology and the development of diagnostic and therapeutic strategies (Dehdashti et al., 2013).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29(2)23-14-12-21(13-15-23)25(30-17-16-20-8-4-5-9-22(20)19-30)18-28-27(31)24-10-6-7-11-26(24)32-3/h4-15,25H,16-19H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINROSEHUYVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide |
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